1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-
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Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one with various halogenating agents. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2) to afford the corresponding monochloro, dichloro, and monofluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient halogenating agents and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation reactions, as mentioned earlier, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride for halogenation . Oxidation reactions may involve reagents like hydrogen peroxide or peracids, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- involves its ability to donate electrons and participate in redox reactions. The compound’s unique electronic properties allow it to interact with various molecular targets and pathways, making it useful in the development of organic electronic devices and materials .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A well-known organic superconductor with similar electronic properties.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle used in organic electronics.
1,2-Dithiole-3-thiones: Known for their pharmacological activities, including antitumor and antioxidant properties.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific electronic properties and ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
118148-32-6 |
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Molecular Formula |
C8H4S6 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C8H4S6/c1-2-10-5(9-1)8-13-6-7(14-8)12-4-3-11-6/h1-4H |
InChI Key |
COMIIMNCMGOMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC3=C(S2)SC=CS3)S1 |
Origin of Product |
United States |
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